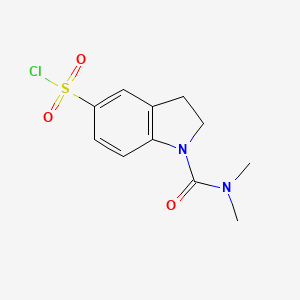
1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylcarbamoyl group, a dihydroindole ring, and a sulfonyl chloride group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Métodos De Preparación
The synthesis of 1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,3-dihydro-1H-indole with dimethylcarbamoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity through the use of advanced techniques and equipment .
Análisis De Reacciones Químicas
1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form sulfonic acid and hydrochloric acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways, such as anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of enzyme active sites, inhibition of enzyme activity, and alteration of protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .
Comparación Con Compuestos Similares
1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions but lacks the complexity and versatility of the indole structure.
Benzenesulfonyl chloride: Another sulfonyl chloride with a benzene ring, used in the synthesis of sulfonamides and sulfonate esters.
Tosyl chloride: A widely used sulfonyl chloride with a toluene ring, known for its application in protecting groups in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provides a broader range of reactivity and applications compared to simpler sulfonyl chlorides.
Propiedades
Número CAS |
89732-01-4 |
|---|---|
Fórmula molecular |
C11H13ClN2O3S |
Peso molecular |
288.75 g/mol |
Nombre IUPAC |
1-(dimethylcarbamoyl)-2,3-dihydroindole-5-sulfonyl chloride |
InChI |
InChI=1S/C11H13ClN2O3S/c1-13(2)11(15)14-6-5-8-7-9(18(12,16)17)3-4-10(8)14/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
UNSXMBZKAZGWRU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)
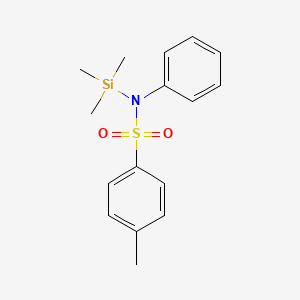
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
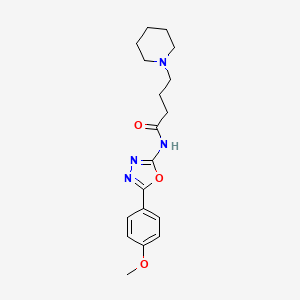
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
methanone](/img/structure/B14376026.png)
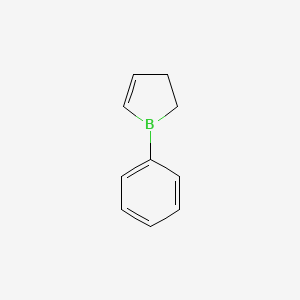
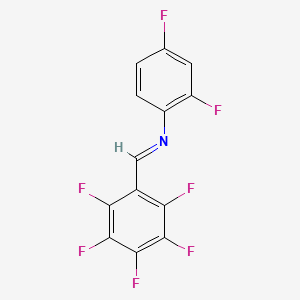
![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)
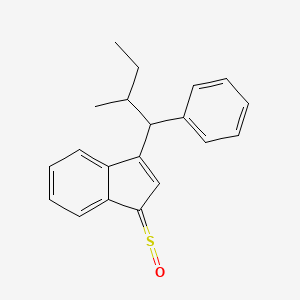
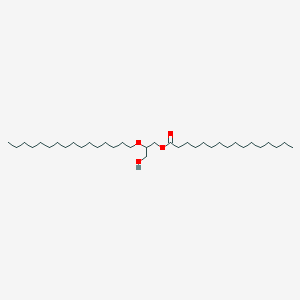
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
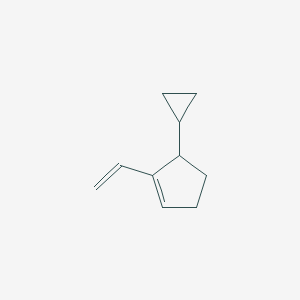
![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
